molecular formula C14H20ClN B13564942 (1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride

(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride

Katalognummer: B13564942
Molekulargewicht: 237.77 g/mol
InChI-Schlüssel: RQDDFOAFTKZAFV-PCMHIUKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3S,5S)-3-benzyl-8-azabicyclo[321]octane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a series of cyclization reactions starting from simpler organic molecules.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used to study the effects of azabicyclo compounds on biological systems.

    Industry: It can be used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of (1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved will depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride
  • Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
  • (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane

Uniqueness

What sets (1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride apart from these similar compounds is its specific benzyl substitution, which can confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as the development of new drugs or the study of specific biochemical pathways.

Eigenschaften

Molekularformel

C14H20ClN

Molekulargewicht

237.77 g/mol

IUPAC-Name

(1R,5S)-3-benzyl-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C14H19N.ClH/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13;/h1-5,12-15H,6-10H2;1H/t12?,13-,14+;

InChI-Schlüssel

RQDDFOAFTKZAFV-PCMHIUKPSA-N

Isomerische SMILES

C1C[C@H]2CC(C[C@@H]1N2)CC3=CC=CC=C3.Cl

Kanonische SMILES

C1CC2CC(CC1N2)CC3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.